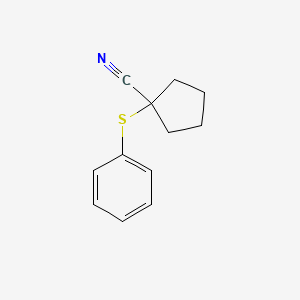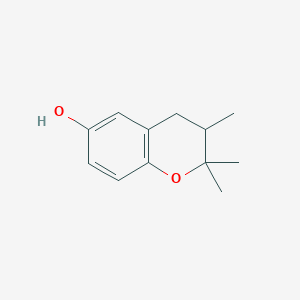![molecular formula C17H18N2O4 B14680485 [(2-Anilino-2-oxoethyl)(4-methoxyphenyl)amino]acetic acid CAS No. 35676-11-0](/img/structure/B14680485.png)
[(2-Anilino-2-oxoethyl)(4-methoxyphenyl)amino]acetic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
[(2-Anilino-2-oxoethyl)(4-methoxyphenyl)amino]acetic acid is an organic compound with a complex structure that includes both aniline and methoxyphenyl groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of [(2-Anilino-2-oxoethyl)(4-methoxyphenyl)amino]acetic acid typically involves the condensation of primary amines with corresponding aldehydes in methanol, followed by the reduction of the resulting Schiff bases with sodium borohydride in methanol and dichloromethane at room temperature . This method ensures the formation of the desired compound with high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
[(2-Anilino-2-oxoethyl)(4-methoxyphenyl)amino]acetic acid undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Sodium borohydride or lithium aluminum hydride can be used to reduce the compound.
Substitution: Nucleophilic substitution reactions can occur, especially at the aniline and methoxyphenyl groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as halides or amines in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce amines or alcohols.
Wissenschaftliche Forschungsanwendungen
[(2-Anilino-2-oxoethyl)(4-methoxyphenyl)amino]acetic acid has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its therapeutic properties, including anti-inflammatory and analgesic effects.
Wirkmechanismus
The mechanism of action of [(2-Anilino-2-oxoethyl)(4-methoxyphenyl)amino]acetic acid involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting enzymes or binding to receptors, thereby modulating biological processes. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved .
Vergleich Mit ähnlichen Verbindungen
[(2-Anilino-2-oxoethyl)(4-methoxyphenyl)amino]acetic acid can be compared with other similar compounds such as:
Anilides: These compounds share the aniline group and exhibit similar chemical reactivity.
Methoxyphenyl derivatives: Compounds with methoxyphenyl groups have comparable properties and applications.
List of Similar Compounds
- Anilide (CHEBI:13248)
- 2-Methoxyphenyl isocyanate
- 4-(((4-Methoxyphenyl)amino)methyl)-N,N-dimethylaniline .
This detailed article provides a comprehensive overview of this compound, covering its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds
Eigenschaften
CAS-Nummer |
35676-11-0 |
|---|---|
Molekularformel |
C17H18N2O4 |
Molekulargewicht |
314.34 g/mol |
IUPAC-Name |
2-(N-(2-anilino-2-oxoethyl)-4-methoxyanilino)acetic acid |
InChI |
InChI=1S/C17H18N2O4/c1-23-15-9-7-14(8-10-15)19(12-17(21)22)11-16(20)18-13-5-3-2-4-6-13/h2-10H,11-12H2,1H3,(H,18,20)(H,21,22) |
InChI-Schlüssel |
ZLQCLOOLJSTFMY-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=CC=C(C=C1)N(CC(=O)NC2=CC=CC=C2)CC(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


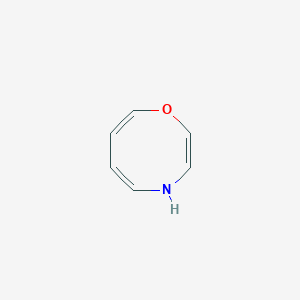
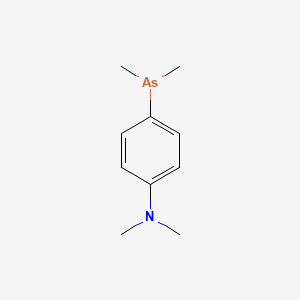
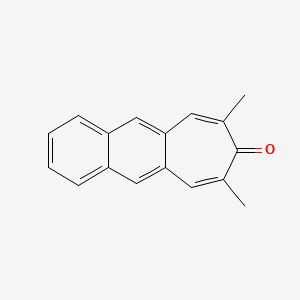
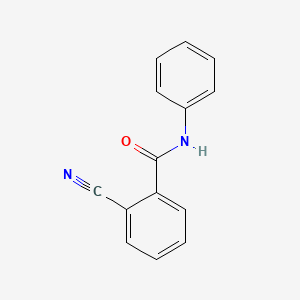

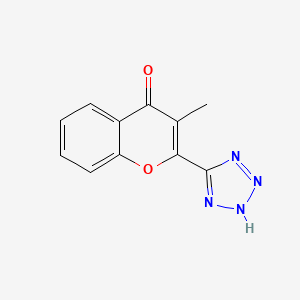
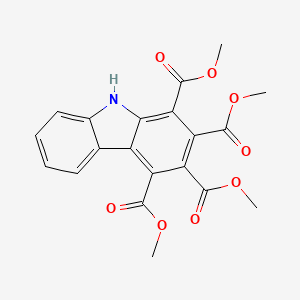
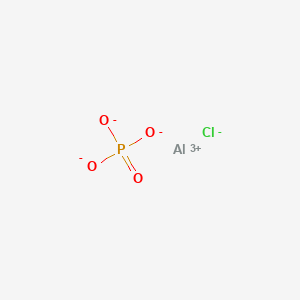
![6-Methyl-3-phenyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B14680448.png)
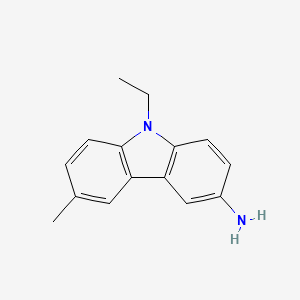
![6-Methyl-3-[(1E)-N-(4-methylphenyl)ethanimidoyl]-2H-pyran-2,4(3H)-dione](/img/structure/B14680463.png)
